molecular formula C7H7NO3 B061265 1,3-Dioxolo[4,5-B]pyridine-6-methanol CAS No. 162320-63-0

1,3-Dioxolo[4,5-B]pyridine-6-methanol

Cat. No. B061265
M. Wt: 153.14 g/mol
InChI Key: UGHFPFYRFIJAJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,3-Dioxolo[4,5-B]pyridine-6-methanol” is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry . It has been used in the synthesis of dioxolo-chromeno[2,3-b]pyridines, which have been evaluated as anti-seizure agents .


Synthesis Analysis

The synthesis of [1,3]dioxolo[4′,5′:6,7]chromeno[2,3-b]pyridines, which are related to “1,3-Dioxolo[4,5-B]pyridine-6-methanol”, has been achieved by an efficient one-pot three-component reaction . This involves reacting sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100 °C under neat reaction conditions .


Molecular Structure Analysis

The molecular structure of “1,3-Dioxolo[4,5-B]pyridine-6-methanol” and its related compounds has been studied using molecular dynamic simulations . For example, compound 4h, a derivative of [1,3]dioxolo[4′,5′:6,7]chromeno[2,3-b]pyridines, was found to have good thermodynamic behavior and fairly stable interactions when complexed with the GABA A receptor .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,3]dioxolo[4′,5′:6,7]chromeno[2,3-b]pyridines include a one-pot three-component reaction . This reaction is efficient, has a broad substrate scope, and results in high yield of products .

Future Directions

The future directions for the study of “1,3-Dioxolo[4,5-B]pyridine-6-methanol” and its related compounds include further pharmacological evaluation . The significant anticonvulsant activity and good toxicity profile of these compounds suggest that they could be valid leads for the development of future effective neurotherapeutic agents .

properties

IUPAC Name

[1,3]dioxolo[4,5-b]pyridin-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-3-5-1-6-7(8-2-5)11-4-10-6/h1-2,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHFPFYRFIJAJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)N=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443935
Record name 1,3-DIOXOLO[4,5-B]PYRIDINE-6-METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dioxolo[4,5-B]pyridine-6-methanol

CAS RN

162320-63-0
Record name 1,3-DIOXOLO[4,5-B]PYRIDINE-6-METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.